2-(Trifluoromethyl)phenethyl alcohol
Overview
Description
2-(Trifluoromethyl)phenethyl alcohol is a chemical compound with the molecular formula C9H9F3O . It is a clear light yellow liquid and may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenethyl group attached to a trifluoromethyl group . The molecule contains a total of 22 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
This compound is a clear light yellow liquid . It has a molecular weight of 190.16 . The compound has a refractive index of 1.47, a boiling point of 184-186 °C, a melting point of -3 to -2 °C, and a density of 1.197 g/mL at 25 °C .Scientific Research Applications
1. Antibacterial Activity
2-(Trifluoromethyl)phenethyl alcohol has been investigated for its effects on bacterial growth and replication. Studies have shown that it inhibits the growth of bacteria like Escherichia coli by affecting DNA synthesis without altering RNA or protein synthesis. This property is particularly significant as it can lead to the development of new antibacterial agents or preservatives (Rosenkranz, Carr, & Rose, 1965).
2. Role in Chemical Synthesis
The compound has applications in chemical synthesis, serving as a starting material for the creation of various chemical compounds. For instance, it has been used in the synthesis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, a process that involves complex chemical reactions and is significant for the development of new chemical entities (Tatyana et al., 2019).
3. Biosynthesis Research
Research in biosynthesis has utilized this compound, particularly in studies involving immobilized yeast cells. This research is crucial for understanding the production and modification of complex organic compounds, which can have applications in pharmaceuticals and biotechnology (Jian-qi, 2009).
4. Flavor and Fragrance Industry
The compound is significant in the flavor and fragrance industry. It has been used in the enzymatic synthesis of phenethyl esters, which are natural flavoring materials. These esters have unique sensory notes and are used in various food products, cosmetics, and household items, enhancing their appeal and value (Li et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)phenethyl alcohol are currently unknown
Mode of Action
It is known that alcohols generally interact with their targets by forming hydrogen bonds, altering the conformation of proteins, or disrupting lipid bilayers .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its absorption and distribution in the body . The compound’s lipophilicity, as indicated by its iLOGP value of 1.96, suggests that it may readily cross biological membranes, potentially affecting its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound should be used in a well-ventilated area to avoid inhalation . It should also be stored at room temperature and kept away from moisture . Personal protective equipment should be worn when handling this compound to avoid skin and eye contact .
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIEXOOUXQPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240287 | |
Record name | o-(Trifluoromethyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94022-96-5 | |
Record name | 2-(Trifluoromethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94022-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Trifluoromethyl)phenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Trifluoromethyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)phenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7HKC4H9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the trifluoromethyl (CF3) group on the phenyl ring influence the properties of 2-(Trifluoromethyl)phenethyl alcohol?
A1: The research suggests that the position of the CF3 group (ortho or para) on the phenyl ring of single-phenyl-ring alcohols has a comparable impact on their vibrational spectra. [] This implies that the CF3 group's position might not drastically alter the intermolecular interactions in these alcohols. The study primarily focuses on understanding the vibrational dynamics and polymorphism of these alcohols in different thermodynamic phases.
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